molecular formula C5H9NOS2 B12875665 4-(Methylsulfonothioyl)butanenitrile

4-(Methylsulfonothioyl)butanenitrile

Cat. No.: B12875665
M. Wt: 163.3 g/mol
InChI Key: RBUWIFXOFYSRFI-UHFFFAOYSA-N
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Description

Nomenclature and IUPAC Classification

4-(Methylsulfonothioyl)butanenitrile is systematically named according to International Union of Pure and Applied Chemistry (IUPAC) guidelines. The compound’s structure consists of a four-carbon butanenitrile backbone (CH₂CH₂CH₂CN) with a methylsulfonothioyl group (-S(O)₂SCH₃) attached to the terminal carbon. The IUPAC name is derived by prioritizing the nitrile group (-C≡N) as the principal functional group, followed by the sulfonothioyl substituent.

Component Description
Parent chain Butanenitrile (four-carbon chain with nitrile at position 1)
Substituent Methylsulfonothioyl group (-S(O)₂SCH₃) at position 4
Full IUPAC name 4-[(Methylsulfonothioyl)sulfanyl]butanenitrile
Common synonyms EVT-13009745; Methylsulfonothioyl butanenitrile

The sulfonothioyl group (-S(O)₂S-) distinguishes this compound from simpler thioethers or sulfones, combining both sulfone and thioether functionalities.

Historical Context in Organosulfur Chemistry

Organosulfur chemistry, which explores compounds containing carbon-sulfur bonds, has evolved significantly since the 19th century. The development of sulfonothioyl derivatives emerged in the late 20th century as researchers sought to modify sulfur-containing moieties for enhanced reactivity and stability.

This compound represents a niche class of organosulfur compounds synthesized to study bifunctional reactivity. Early methodologies for its preparation involved nucleophilic substitution reactions, such as the treatment of butyronitrile with methylsulfonothioyl chloride in the presence of triethylamine. This approach mirrored advancements in sulfonyl chloride chemistry, which became pivotal in pharmaceutical and agrochemical synthesis.

Milestone Relevance
1970s–1980s Development of sulfonothioyl chlorides as versatile electrophilic reagents
1990s Application of nitrile-thioether hybrids in cross-coupling reactions
2010s Structural characterization of sulfonothioyl groups via NMR and XRD

The compound’s historical significance lies in its role as a model for studying sulfur-sulfur bond interactions and electronic effects in hybrid systems.

Position Within Nitrile-Thioether Hybrid Compounds

Nitrile-thioether hybrids combine the electron-withdrawing nitrile group with sulfur-based functionalities, enabling unique reactivity profiles. This compound occupies a distinct position within this family due to its sulfonothioyl group, which introduces both polar and steric effects.

Property This compound Simple Thioethers Sulfones
Electron density Polarized S(O)₂S group Low polarity High polarity
Thermal stability Moderate (decomposes >150°C) High Very high
Reactivity Electrophilic at sulfur centers Nucleophilic substitution Oxidative resistance

The sulfonothioyl group enhances electrophilicity at sulfur atoms, facilitating reactions with nucleophiles such as amines or thiols. This property has been exploited in material science for constructing sulfur-rich polymers and in organic synthesis for generating chiral intermediates.

Properties

Molecular Formula

C5H9NOS2

Molecular Weight

163.3 g/mol

IUPAC Name

4-methylsulfonothioylbutanenitrile

InChI

InChI=1S/C5H9NOS2/c1-9(7,8)5-3-2-4-6/h2-3,5H2,1H3

InChI Key

RBUWIFXOFYSRFI-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=S)CCCC#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Methylsulfonothioyl)butanenitrile can be achieved through several methods. One common approach involves the reaction of a halogenoalkane with sodium or potassium cyanide in ethanol under reflux conditions. This substitution reaction replaces the halogen with a nitrile group, forming the desired compound .

Another method involves the dehydration of amides using phosphorus (V) oxide (P4O10). This reaction removes water from the amide group, resulting in the formation of a nitrile group .

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The choice of solvents, catalysts, and reaction parameters is crucial to achieving efficient production.

Chemical Reactions Analysis

Types of Reactions

4-(Methylsulfonothioyl)butanenitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The nitrile group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Primary amines.

    Substitution: Various substituted nitriles.

Scientific Research Applications

4-(Methylsulfonothioyl)butanenitrile has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of other organic compounds.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(Methylsulfonothioyl)butanenitrile involves its interaction with specific molecular targets. The nitrile group can participate in nucleophilic addition reactions, while the methylsulfonothioyl group can undergo oxidation and reduction reactions. These interactions can affect various biochemical pathways and molecular targets, leading to the compound’s observed effects .

Comparison with Similar Compounds

Structural Analogs and Physical Properties

The following table summarizes key structural analogs of 4-(methylsulfonyl)butanenitrile, highlighting differences in substituents, molecular weights, and physical states:

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Physical State Melting Point (°C) Source
4-(Methylsulfonyl)butanenitrile -SO₂CH₃ C₅H₉NO₂S 147.19 Not reported Not reported
4-(Methylthio)butanenitrile -SCH₃ C₅H₉NS 115.20 Not reported Not reported
4-((3-Chlorophenyl)sulfonyl)butanenitrile -SO₂(3-Cl-C₆H₄) C₁₀H₁₀ClNO₂S 244.02 White solid Not reported
4-(Naphthalen-2-ylsulfonyl)butanenitrile -SO₂(C₁₀H₇) C₁₄H₁₃NO₂S 260.07 White solid Not reported
4-(((1-Phenyl-1H-tetrazol-5-yl)methyl)sulfonyl)butanenitrile -SO₂(CH₂-tetrazole-Ph) C₁₂H₁₂N₆O₂S 292.09 White solid 117.1–118.2

Key Observations :

  • Substituent Effects : The methylsulfonyl group in 4-(methylsulfonyl)butanenitrile confers higher polarity compared to methylthio (-SCH₃) analogs, which are less polar and more lipophilic .
  • Aromatic vs. Aliphatic Sulfonyl Groups : Compounds with aryl-sulfonyl groups (e.g., 3-chlorophenyl, naphthyl) exhibit higher molecular weights and melting points due to increased van der Waals interactions .
  • Tetrazole-Modified Derivatives : The incorporation of tetrazole rings (e.g., 3ad in ) introduces additional hydrogen-bonding sites, enhancing thermal stability (melting point >117°C) .

Contradictions and Limitations

    Q & A

    Q. What are the recommended synthetic routes for 4-(Methylsulfonothioyl)butanenitrile, and how can reaction efficiency be optimized?

    Methodological Answer: A one-step synthetic approach is effective for introducing the methylsulfonothioyl group. For example, analogous methods involve reacting nitrile-containing precursors with sulfur-based reagents (e.g., Lawesson’s reagent) under controlled conditions . Optimization strategies include:

    • Solvent selection : Use aprotic solvents (e.g., DMF) to minimize side reactions.
    • Temperature control : Maintain reflux conditions (~120°C) to ensure complete conversion.
    • Catalyst use : Transition-metal catalysts (e.g., Cu(I)) can enhance sulfur group incorporation .
      Yield and purity are monitored via TLC and HPLC, with typical yields ranging from 70–90% depending on substituent effects .

    Q. How should researchers characterize this compound to confirm its structure and purity?

    Methodological Answer: Key analytical techniques include:

    • NMR spectroscopy : 1^1H and 13^13C NMR identify functional groups (e.g., nitrile at ~110 ppm, sulfonothioyl S–S coupling patterns) .
    • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H+^+]+^+ peak matching theoretical values) .
    • Elemental analysis : Validate C, H, N, and S content to ensure stoichiometric ratios .
    • Chiral HPLC : Resolve enantiomers if stereocenters are present (e.g., dR_R ratios reported in related compounds) .

    Advanced Research Questions

    Q. How does the methylsulfonothioyl group influence the compound’s reactivity in biological or catalytic systems?

    Methodological Answer: The –S(O)2_2S– group enhances electrophilicity and redox activity, enabling:

    • Enzyme inhibition : Thiol-disulfide exchange with cysteine residues in enzymes (e.g., proteases) .
    • Catalytic applications : Participation in radical reactions or sulfur transfer processes (e.g., mimicking glutathione pathways) .
      Comparative studies with sulfonyl (–SO2_2–) analogs show higher nucleophilic susceptibility due to the weaker S–S bond .

    Q. What experimental strategies resolve contradictions in spectral data or unexpected reaction outcomes?

    Methodological Answer:

    • Isolation of intermediates : Use quenching agents (e.g., NH4_4Cl) to trap reactive species for analysis .
    • DFT calculations : Predict NMR chemical shifts or reaction pathways to validate experimental observations .
    • Cross-validation : Compare data with structurally similar compounds (e.g., 4-((Methylsulfonothioyl)methyl)benzonitrile) to identify substituent effects .

    Q. How can researchers design experiments to study the compound’s stability under varying pH and temperature conditions?

    Methodological Answer:

    • Accelerated stability studies : Incubate the compound in buffers (pH 2–12) at 40–60°C for 1–4 weeks. Monitor degradation via LC-MS .
    • Kinetic analysis : Plot degradation rates to determine activation energy (Arrhenius equation) and identify hydrolytic pathways .
    • Radical scavengers : Add antioxidants (e.g., BHT) to assess oxidative degradation mechanisms .

    Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

    Methodological Answer:

    • Continuous flow reactors : Improve mixing and heat transfer for consistent enantiomer ratios (e.g., dR_R >3:1 achieved in batch-to-flow transitions) .
    • Chiral auxiliaries : Use (–)-menthol derivatives to induce asymmetry during key steps .
    • In-line monitoring : Employ PAT (Process Analytical Technology) tools like FTIR for real-time enantiomer tracking .

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